molecular formula C22H23N5O3 B11000999 1-(2-methoxybenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

1-(2-methoxybenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11000999
M. Wt: 405.4 g/mol
InChI Key: JTUAQXQLQLXVFL-UHFFFAOYSA-N
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Description

1-(2-methoxybenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Triazole Moiety:

    Attachment of the Methoxybenzyl Group: This can be done through nucleophilic substitution reactions where the methoxybenzyl halide reacts with the pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The triazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Hydroxyl derivatives of the pyrrolidine ring.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-(2-methoxybenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions and enzymes, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-30-20-5-3-2-4-17(20)12-26-13-18(10-21(26)28)22(29)25-19-8-6-16(7-9-19)11-27-15-23-14-24-27/h2-9,14-15,18H,10-13H2,1H3,(H,25,29)

InChI Key

JTUAQXQLQLXVFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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